molecular formula C18H20Cl2N2S B12942162 N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride CAS No. 38914-99-7

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride

Cat. No.: B12942162
CAS No.: 38914-99-7
M. Wt: 367.3 g/mol
InChI Key: PLDLTKKKTMQILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes an acridine core, a propyl chain, and a chloroethylthio group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes. The propyl chain and chloroethylthio group are then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chloroethylthio group to ethylthio or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted acridine derivatives.

Scientific Research Applications

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.

    Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and associated enzymes involved in replication and repair processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((2-Chloroethyl)thio)propyl)benz[b]acridin-12-amine
  • N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine

Uniqueness

N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is unique due to its specific structural features, including the chloroethylthio group and the acridine core. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable compound for further research and development.

Properties

CAS No.

38914-99-7

Molecular Formula

C18H20Cl2N2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[3-(2-chloroethylsulfanyl)propyl]acridin-9-amine;hydrochloride

InChI

InChI=1S/C18H19ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1-4,6-9H,5,10-13H2,(H,20,21);1H

InChI Key

PLDLTKKKTMQILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSCCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.